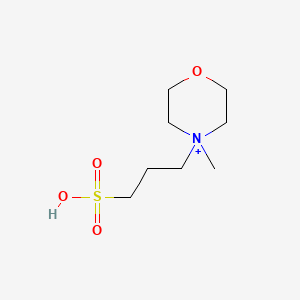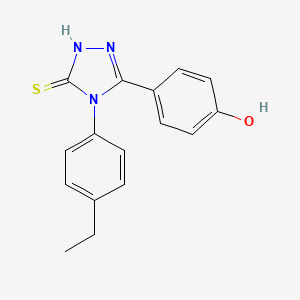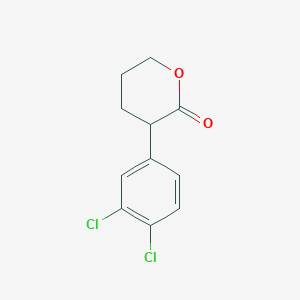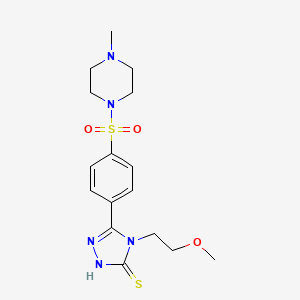
4-(2-Methoxyethyl)-5-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methoxyethyl)-5-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of the triazole ring, along with the sulfonyl and piperazine groups, contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyethyl)-5-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced through a sulfonation reaction using sulfonyl chlorides in the presence of a base.
Attachment of the Piperazine Moiety: The piperazine group is attached via nucleophilic substitution reactions, often using piperazine derivatives and appropriate leaving groups.
Methoxyethyl Substitution: The methoxyethyl group is introduced through alkylation reactions using methoxyethyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.
Reduction: The sulfonyl group can be reduced to sulfides under specific conditions.
Substitution: The piperazine and methoxyethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of bases.
Major Products
Oxidation: Disulfides.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its triazole ring and sulfonyl group make it a versatile intermediate in organic synthesis.
Biology
Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound is explored for its potential to inhibit specific enzymes or pathways in pathogenic organisms.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications, particularly in the treatment of infections and cancer. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-(2-Methoxyethyl)-5-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, inhibiting their activity. The sulfonyl group can form strong interactions with proteins, affecting their function. The piperazine moiety can enhance the compound’s ability to cross cell membranes, increasing its bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Methoxyethyl)-5-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol: Unique due to its specific combination of functional groups.
Other Triazole Derivatives: Often lack the sulfonyl or piperazine groups, leading to different reactivity and biological activity.
Sulfonyl-Containing Compounds: May not have the triazole ring, affecting their overall properties.
Uniqueness
The uniqueness of this compound lies in its combination of a triazole ring, sulfonyl group, and piperazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C16H23N5O3S2 |
|---|---|
Poids moléculaire |
397.5 g/mol |
Nom IUPAC |
4-(2-methoxyethyl)-3-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H23N5O3S2/c1-19-7-9-20(10-8-19)26(22,23)14-5-3-13(4-6-14)15-17-18-16(25)21(15)11-12-24-2/h3-6H,7-12H2,1-2H3,(H,18,25) |
Clé InChI |
NWGSTGMMWRMZLJ-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NNC(=S)N3CCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


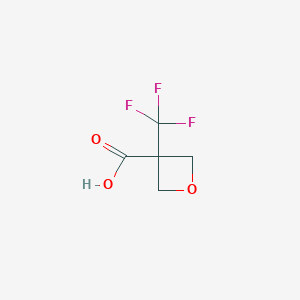
![methyl [(1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate](/img/structure/B11762933.png)

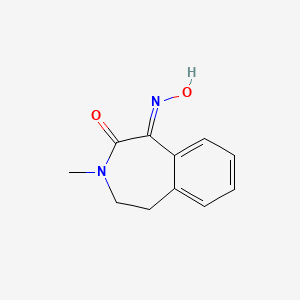
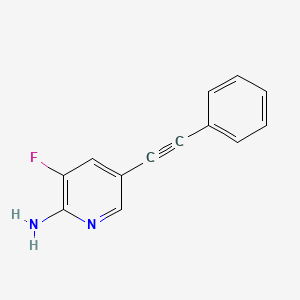
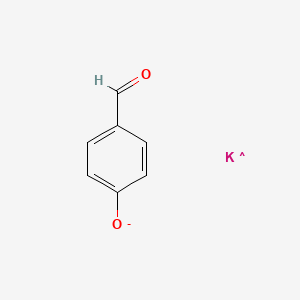

![3-bromo-4-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11762968.png)
![(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(furan-2-yl)methanone](/img/structure/B11762969.png)
![Ethyl 8-benzyl-2-oxo-8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B11762980.png)
![2,6-dipyridin-2-yl-4-[3-[4-[1,2,2-tris[4-[3-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phenyl]ethenyl]phenyl]phenyl]pyridine](/img/structure/B11762987.png)
